6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazole-azepine hybrid family, known for their potential therapeutic applications, particularly as non-steroidal anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazoloazepines .
Scientific Research Applications
5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
5H-[1,2,4]Triazolo[4,3-a]azepine: Another member of the triazole-azepine family with similar structural features.
5H-[1,2,4]Triazolo[4,3-d][1,4]diazepine: A related compound with a diazepine ring fused to the triazole moiety.
Uniqueness: 5H-[1,2,4]Triazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its potential as a non-steroidal anti-inflammatory agent with fewer side effects sets it apart from other similar compounds .
Properties
CAS No. |
389607-02-7 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-4-7-8-6-9-10(7)5-3-1/h6H,1-5H2 |
InChI Key |
AKRJUOQZWQVALE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=NN2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.